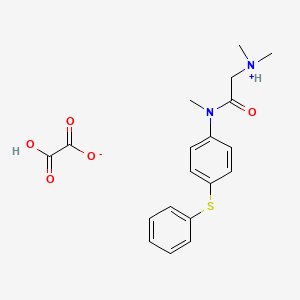
2-(Dimethylamino)-N-methyl-4'-(phenylthio)acetanilide oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylamino group, a phenylthio group, and an acetanilide moiety. The oxalate salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of N-methyl-4’-(phenylthio)acetanilide: This can be achieved by reacting 4’-phenylthioacetanilide with methylating agents under controlled conditions.
Introduction of the Dimethylamino Group: The intermediate is then reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the dimethylamino group or to alter the acetanilide moiety.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deaminated products or modified acetanilide derivatives.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
科学研究应用
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, altering their activity. The phenylthio group may enhance binding affinity or specificity, while the acetanilide moiety can contribute to the overall stability and solubility of the compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but lacks the phenylthio and acetanilide moieties.
N-Methylacetanilide: Contains the acetanilide moiety but lacks the dimethylamino and phenylthio groups.
Phenylthioacetanilide: Contains the phenylthio and acetanilide moieties but lacks the dimethylamino group.
Uniqueness
2-(Dimethylamino)-N-methyl-4’-(phenylthio)acetanilide oxalate is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the dimethylamino group enhances its reactivity, while the phenylthio group provides additional binding interactions. The acetanilide moiety contributes to the compound’s stability and solubility, making it a versatile reagent in various applications.
属性
CAS 编号 |
77711-41-2 |
|---|---|
分子式 |
C19H22N2O5S |
分子量 |
390.5 g/mol |
IUPAC 名称 |
dimethyl-[2-(N-methyl-4-phenylsulfanylanilino)-2-oxoethyl]azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-18(2)13-17(20)19(3)14-9-11-16(12-10-14)21-15-7-5-4-6-8-15;3-1(4)2(5)6/h4-12H,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI 键 |
RADDYWORSKXIIB-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=CC=C2.C(=O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


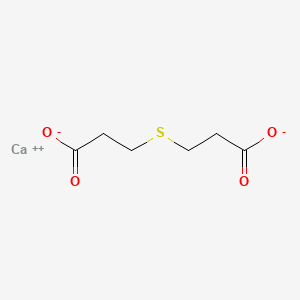

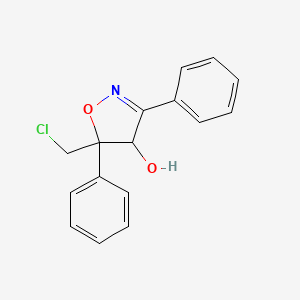
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)

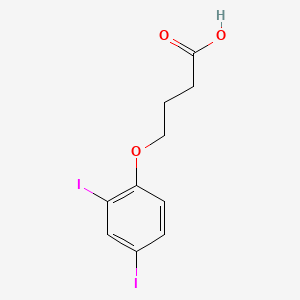
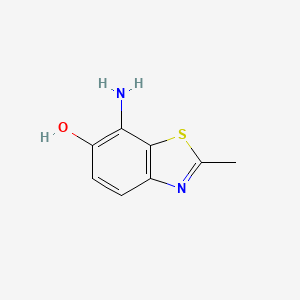
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
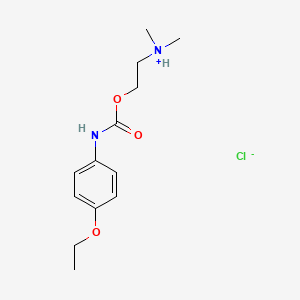
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
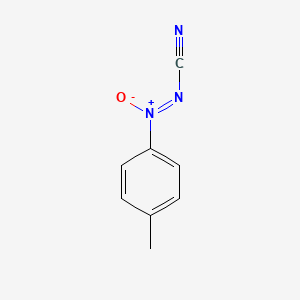
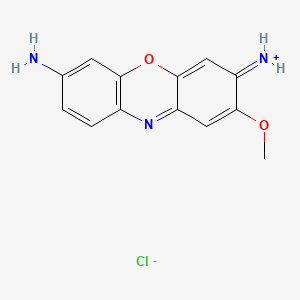
![2-[(7-Chloroquinazolin-4-YL)amino]ethanol hydrochloride](/img/structure/B13770858.png)
